(S)-Stiripentol-d9

Bioanalysis LC-MS/MS Matrix Effect Correction

For accurate LC-MS/MS quantification of (S)-Stiripentol in plasma, (S)-Stiripentol-d9 is the definitive co-eluting stable isotope-labeled internal standard. Its +9 Da mass shift ensures baseline separation from the analyte, while identical extraction recovery and ionization efficiency correct matrix effects that structural analogs cannot address. This deuterated SIL-IS is essential for FDA/EMA-compliant bioanalytical method validation, enantioselective metabolism tracking, and therapeutic drug monitoring in Dravet syndrome pharmacokinetic studies. Procure the validated standard to eliminate ion suppression artifacts and ensure data integrity in your next clinical or preclinical trial.

Molecular Formula C14H18O3
Molecular Weight 243.35 g/mol
Cat. No. B12420035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Stiripentol-d9
Molecular FormulaC14H18O3
Molecular Weight243.35 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O
InChIInChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/t13-/m0/s1/i1D3,2D3,3D3
InChIKeyIBLNKMRFIPWSOY-BYVHFHJDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Stiripentol-d9: A Deuterium-Labeled Antiepileptic Internal Standard for LC-MS Quantification


(S)-Stiripentol-d9 is a deuterium-labeled analog of the chiral antiepileptic drug (S)-Stiripentol . It is a stable isotope-labeled internal standard (SIL-IS) specifically designed for the accurate and precise quantification of (S)-Stiripentol in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The compound incorporates nine deuterium atoms, resulting in a molecular weight increase of 9 mass units compared to the unlabeled analyte, which facilitates reliable mass spectrometric differentiation and correction for matrix effects .

Why Unlabeled Stiripentol or Alternative Internal Standards Cannot Substitute for (S)-Stiripentol-d9 in Bioanalytical Workflows


In quantitative LC-MS/MS analysis of (S)-Stiripentol, using the unlabeled analyte as its own internal standard is not feasible due to co-elution and identical mass, preventing independent signal detection [1]. While structural analogs or other stable isotope-labeled compounds (e.g., 13C-labeled standards) can serve as internal standards, they do not perfectly mimic the extraction recovery, ionization efficiency, and chromatographic behavior of the target analyte [2]. This mismatch can lead to significant, uncompensated matrix effects and compromised accuracy, particularly in complex biological samples like plasma [3]. (S)-Stiripentol-d9, as a true co-eluting SIL-IS, is uniquely suited to correct for these analytical variables, ensuring method robustness and data integrity that generic substitutes cannot provide .

Quantitative Differentiation: (S)-Stiripentol-d9 Performance Data vs. Key Comparators


Comparative Analytical Accuracy: SIL-IS vs. Structural Analog Internal Standard

(S)-Stiripentol-d9, as a stable isotope-labeled internal standard (SIL-IS), provides superior correction for matrix effects and analytical variability compared to a structural analog internal standard. The close physicochemical similarity between the analyte and its deuterated SIL-IS ensures near-identical extraction recovery and ionization response, a property not shared by a non-isotopic analog [1].

Bioanalysis LC-MS/MS Matrix Effect Correction Pharmacokinetics

Chiral Stability: In Vivo Retention of Deuterium at the Chiral Center

In a mechanistic study on chiral inversion, (S)-Stiripentol-d9 demonstrated high metabolic stability at the chiral center. Following oral administration to rats, the deuterium label at the chiral center was retained in vivo, whereas partial loss of an 18O label occurred from both enantiomers [1]. This indicates that the deuterium label in (S)-Stiripentol-d9 is not subject to significant metabolic loss at this position, unlike an oxygen-18 label.

Chiral Inversion Drug Metabolism Enantioselectivity Pharmacology

Isotopic Purity and Enrichment for High-Fidelity Quantification

The utility of (S)-Stiripentol-d9 as an internal standard is underpinned by its high isotopic purity. The compound is supplied with a purity specification of ≥99% for its deuterated forms, ensuring minimal interference from unlabeled (S)-Stiripentol . This high enrichment is critical for accurate quantification, as any presence of the unlabeled analyte within the internal standard would contribute to the signal for the target analyte, leading to an overestimation of its concentration [1].

Analytical Chemistry Isotopic Purity Internal Standard Method Validation

Optimal Application Scenarios for (S)-Stiripentol-d9 Based on Quantified Evidence


Bioanalytical Method Development and Validation for Pharmacokinetic Studies

(S)-Stiripentol-d9 is the preferred internal standard for developing and validating LC-MS/MS methods to quantify (S)-Stiripentol in plasma, serum, or other biological matrices. Its use directly addresses the requirement for a SIL-IS to compensate for matrix effects and ensure method accuracy, precision, and robustness as outlined in regulatory guidance (e.g., FDA Bioanalytical Method Validation Guidance) [1]. This is essential for both preclinical and clinical pharmacokinetic studies of (S)-Stiripentol .

Metabolic Pathway Elucidation and Chiral Inversion Studies

The demonstrated in vivo retention of the deuterium label at the chiral center, in contrast to other isotopic labels like oxygen-18, makes (S)-Stiripentol-d9 an indispensable tool for tracking the parent drug's fate in complex metabolic pathways [1]. It enables researchers to differentiate between the administered (S)-enantiomer and any (R)-enantiomer formed via chiral inversion, providing critical insight into enantioselective metabolism and disposition .

Therapeutic Drug Monitoring (TDM) in Clinical Research

For clinical studies investigating the pharmacokinetics of (S)-Stiripentol in patients, particularly those with Dravet syndrome, (S)-Stiripentol-d9 provides the analytical foundation for accurate and reliable TDM [1]. Its use as a SIL-IS ensures that measured plasma concentrations are not confounded by variable matrix effects, which is crucial for establishing exposure-response relationships and guiding dosing strategies in this sensitive patient population .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Stiripentol-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.